molecular formula C11H18F3NO4S B6221209 3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid CAS No. 2758002-33-2

3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid

Cat. No.: B6221209
CAS No.: 2758002-33-2
M. Wt: 317.3
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Description

3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and sulfonyl groups Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity The trifluoroacetic acid component adds further chemical stability and reactivity to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of Cyclohexanesulfonyl Group: The cyclohexanesulfonyl group can be introduced through sulfonylation reactions.

    Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(cyclohexanesulfonyl)azetidine, trifluoroacetic acid involves its reactivity due to the strained azetidine ring and the presence of the sulfonyl group. The azetidine ring’s strain makes it highly reactive, allowing it to participate in various chemical reactions. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Properties

CAS No.

2758002-33-2

Molecular Formula

C11H18F3NO4S

Molecular Weight

317.3

Purity

95

Origin of Product

United States

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